N-cyclopentyl-3-(propan-2-yloxy)benzamide
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Overview
Description
N-cyclopentyl-3-(propan-2-yloxy)benzamide is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopentyl group, a propan-2-yloxy group, and a benzamide core. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-3-(propan-2-yloxy)benzamide typically involves the reaction of 3-(propan-2-yloxy)benzoic acid with cyclopentylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using larger reaction vessels. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-3-(propan-2-yloxy)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the propan-2-yloxy group can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Halides or amines in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, substituted amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of N-cyclopentyl-3-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
N-cyclopentyl-3-(propan-2-yloxy)benzamide can be compared with other similar compounds to highlight its uniqueness:
N-cyclopentyl-3-hydroxy-4-methoxybenzamide: This compound has a similar benzamide core but differs in the substituents on the benzene ring, which can lead to different chemical properties and biological activities.
N-cyclopentyl-3-(pyridin-2-yloxy)benzamide:
By comparing these compounds, researchers can gain insights into the structure-activity relationships and optimize the design of new molecules with desired properties.
Properties
IUPAC Name |
N-cyclopentyl-3-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-11(2)18-14-9-5-6-12(10-14)15(17)16-13-7-3-4-8-13/h5-6,9-11,13H,3-4,7-8H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBOYZOLEMBQSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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